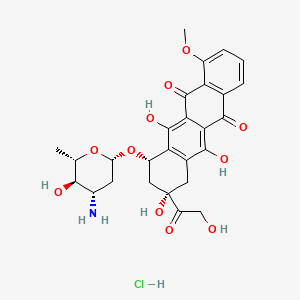
4'-epi-Adriamycin
説明
特性
CAS番号 |
57819-80-4 |
|---|---|
分子式 |
C27H30ClNO11 |
分子量 |
580 g/mol |
IUPAC名 |
(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1 |
InChIキー |
MWWSFMDVAYGXBV-UAOJCOQHSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
異性体SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
他のCAS番号 |
56390-09-1 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
製品の起源 |
United States |
類似化合物との比較
Structural and Pharmacokinetic Comparison with Adriamycin
Pharmacokinetic Profile
A comparative pharmacokinetic study in ovarian carcinoma patients demonstrated significant differences between 4'-epi-Adriamycin and Adriamycin after simultaneous intravenous administration (Table 1) :
| Parameter | Adriamycin (Mean) | This compound (Mean) | Ratio (Adriamycin:4'-epi) |
|---|---|---|---|
| AUC (ng·h/mL) | 1,520 | 950 | 1.6:1 |
| Cmax (ng/mL) | 1,200 | 1,000 | 1.2:1 |
| Terminal Half-Life (h) | 30.5 | 21.8 | 1.4:1 |
Key findings:
- Adriamycin exhibited higher systemic exposure (AUC) and peak plasma concentration (Cmax) .
- Both drugs produced low plasma concentrations of their 13-hydroxymetabolites (≤20 ng/mL), which contribute to cardiotoxicity .
Structural Impact on DNA Binding
In contrast, inversion at the 1' position (e.g., beta-anomer derivatives) reduces DNA interaction and cytotoxicity by ~50% .
In Vitro and Biochemical Activity Compared to Other Anthracyclines
Cytotoxicity in Cell Lines
- This compound vs. Adriamycin : Both drugs showed similar IC50 values in mouse embryo fibroblasts and HeLa cells, confirming comparable cytotoxic potency .
- 4-demethoxy derivatives : 4-demethoxy-4'-epi-Adriamycin demonstrated 10–500-fold higher cytotoxicity than Adriamycin in vitro, linked to enhanced DNA synthesis inhibition .
Differentiation Induction
This compound induced differentiation in WEHI-3B myelomonocytic leukemia cells at 50 nM, achieving 40% differentiation rates without requiring high cell densities or autoinduction pathways .
Clinical Efficacy and Toxicity Profiles
Efficacy in Solid Tumors
- Phase I Trials: In advanced solid tumors, this compound showed objective responses in renal carcinoma and melanoma patients at doses up to 80 mg/m² .
- Phase II Trials: No responses were observed in advanced hypernephroma (n=19), suggesting tumor-specific sensitivity .
Toxicity Comparison (Table 2)
Key findings:
- This compound demonstrated milder hematologic and non-hematologic toxicity .
- No clinical cardiotoxicity was reported, though systolic time interval prolongation indicated subclinical effects .
Discussion and Future Perspectives
This compound retains the antitumor efficacy of Adriamycin while offering improved tolerability, particularly in cardiac and gastrointestinal toxicity . Future studies should explore:
Q & A
Q. How can researchers preemptively address methodological critiques during peer review of this compound studies?
- Methodological Answer : Include a limitations section discussing potential biases (e.g., in vivo model translatability). Upload supplementary materials (e.g., raw spectra, statistical code) to open-access platforms. Invite pre-submission feedback from cross-disciplinary experts to identify overlooked flaws .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


